2-[(Piperidin-4-yl)amino]cyclohexan-1-ol
Description
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a piperidin-4-ylamino substituent at the C2 position.
Properties
IUPAC Name |
2-(piperidin-4-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNARILAXECBSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
A plausible route involves reductive amination between a functionalized cyclohexanone and piperidin-4-amine. This method is widely employed for secondary amine synthesis:
Substrate Preparation :
Post-Reduction Hydroxylation :
Key Challenges :
- Competing over-reduction of the aldehyde group
- Diastereomer formation requiring chiral resolution techniques
Epoxide Ring-Opening with Piperidin-4-amine
Building on methodologies for polycyclic piperidines, cyclohexene oxide derivatives undergo nucleophilic attack by piperidin-4-amine:
Reaction Scheme :
- Epoxide Synthesis :
- Ring-Opening Mechanism :
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Isopropanol | +18% vs THF |
| Temperature | 60°C | +32% vs RT |
| Catalyst | None | - |
| Reaction Time | 24 h | Plateau at 18h |
Limitations :
- Competing regioselectivity in unsymmetrical epoxides
- Requires strict moisture control to prevent hydrolysis
Nucleophilic Substitution of Mesylated Cyclohexanol
Adapting protection-group strategies from σ receptor ligand synthesis:
Stepwise Synthesis :
- Mesylation :
- Amination :
Purification :
- Column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₃ 90:9:1) removes unreacted amine and byproducts.
- Final yield: 41% (two steps), purity >95% by HPLC.
Stereochemical Considerations
The target compound contains two stereogenic centers (C1 and C2 of cyclohexanol), creating four possible stereoisomers. Analysis of analogous systems reveals:
Diastereomer Ratios :
Resolution Methods :
Spectroscopic Characterization
While direct data for this compound is unavailable, comparable piperidine amino alcohols exhibit:
¹H NMR (400 MHz, CDCl₃) :
- δ 3.85–3.75 (m, 1H, CH-O)
- δ 2.90–2.75 (m, 2H, NCH₂)
- δ 2.60–2.45 (m, 4H, piperidine H)
- δ 1.80–1.40 (m, 10H, cyclohexyl + piperidyl H)
IR (KBr) :
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Reductive Amination | 45–62% | >90% | Moderate | Industrial |
| Epoxide Ring-Opening | 38–55% | 85–92% | High | Pilot Scale |
| Nucleophilic Substitution | 35–41% | >95% | Low | Lab Scale |
Industrial-Scale Production Challenges
Raw Material Costs :
- Piperidin-4-amine hydrochloride: $142–$165/kg (Bulk pricing)
- Cyclohexene oxide: $89–$103/L
Process Intensification :
Regulatory Considerations :
- ICH Q3C Class 2 solvent limitations in final product (DMF < 880 ppm)
- Genotoxic impurity control for mesylated intermediates
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form various amines and alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce secondary amines .
Scientific Research Applications
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Piperidine-Substituted Derivatives
- 4-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol (): This compound differs by a methyl group on the piperidine nitrogen.
- 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol (): The piperidine is attached via a methylene group at C1 of cyclohexanol. This structural variation reduces hydrogen-bonding capacity (1 H-bond donor vs. 2 in the target compound), which may limit solubility (logSw = −1.71 in related compounds) .
Heteroaromatic-Substituted Derivatives
- 4-[(3-Nitropyridin-2-yl)amino]cyclohexan-1-ol (): The nitro-pyridine substituent introduces strong electron-withdrawing effects, increasing molecular weight (237.26 g/mol) and polar surface area (PSA ~80 Ų), which may reduce membrane permeability but enhance target binding via π-π interactions .
- 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol (): The thiophene group adds sulfur-mediated hydrophobic interactions.
Physicochemical Properties
*Estimated using analogous compounds. †Calculated using RDKit.
Biological Activity
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. The general synthetic pathway includes:
- Formation of the Piperidine Ring : Starting from suitable precursors, piperidine derivatives are synthesized using reductive amination or alkylation methods.
- Cyclization : The cyclohexanol moiety is introduced through cyclization reactions involving appropriate reagents.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar piperidine structures exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancers. For instance, related piperidone derivatives have shown significant cytotoxicity characterized by:
- Mechanism of Action : Induction of apoptosis through reactive oxygen species (ROS) accumulation and mitochondrial depolarization.
- Cytotoxic Concentration : Compounds demonstrated a in the low micromolar to nanomolar range against sensitive cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains. Key points include:
- Inhibition Mechanism : Similar compounds have been shown to disrupt bacterial cell walls or inhibit essential enzymes.
- Minimum Inhibitory Concentration (MIC) : Studies reveal varying MIC values indicating effective antibacterial action against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
In a study examining the effects of piperidine derivatives on cancer cell lines, it was found that this compound induced significant apoptosis in colon cancer cells. The mechanism involved activation of caspases and DNA fragmentation, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related piperidine compounds demonstrated that several derivatives exhibited potent activity against both gram-positive and gram-negative bacteria. The findings suggested that structural modifications significantly influenced their efficacy.
Research Findings Summary Table
| Biological Activity | Mechanism | Cell Lines Tested | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Apoptosis via ROS accumulation | Breast, Colon Cancer | Low micromolar range |
| Antimicrobial | Cell wall disruption | Staphylococcus aureus, E. coli | Varies (e.g., 3.12 - 12.5 μg/mL) |
Q & A
Q. What are the key synthetic routes for 2-[(Piperidin-4-yl)amino]cyclohexan-1-ol?
Methodological Answer: The synthesis typically involves a multi-step process:
Cyclohexane ring functionalization : Introduction of hydroxyl and amino groups via nucleophilic substitution or reductive amination.
Piperidine coupling : The piperidin-4-yl group is attached via an amine linkage, often using coupling agents like EDCI or DCC in anhydrous conditions .
Purification : Column chromatography or recrystallization is employed to isolate the compound.
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- NMR :
- <sup>1</sup>H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 2.5–3.0 ppm (piperidine N–CH2), and δ 4.5 ppm (hydroxyl proton).
- <sup>13</sup>C NMR : Signals for cyclohexane carbons (20–40 ppm) and piperidine carbons (45–60 ppm) .
- IR : Strong bands at 3300 cm<sup>−1</sup> (O–H/N–H stretch) and 1100 cm<sup>−1</sup> (C–N stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 212 (C11H20N2O<sup>+</sup>) .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data for this compound?
Methodological Answer: Discrepancies in binding affinity studies often arise from:
- Experimental Variability : Differences in assay conditions (e.g., pH, temperature). Standardize protocols using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
- Target Conformation : Use molecular docking (e.g., AutoDock Vina) to model interactions with protein flexibility .
- Data Validation : Cross-validate with orthogonal methods like fluorescence polarization .
Case Study : A 2024 study found conflicting IC50 values (5 µM vs. 12 µM) for serotonin receptor binding. Re-analysis using cryo-EM resolved steric hindrance effects from the cyclohexane ring .
Q. What strategies optimize the synthetic yield of this compound?
Methodological Answer:
- Catalyst Optimization : Replace traditional acids with Lewis acids (e.g., ZnCl2) to reduce side reactions .
- Solvent Choice : Use DMF or THF for improved solubility of intermediates .
- Flow Chemistry : Continuous reactors enhance reaction control, achieving yields >80% .
Q. How does structural modification impact the compound’s bioactivity?
Methodological Answer:
- Amino Group Substitution : Replacing piperidin-4-yl with cyclohexylmethyl (as in 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol) reduces metabolic stability but increases lipid membrane permeability .
- Hydroxyl Position : Moving the hydroxyl to C3 (vs. C1) enhances hydrogen bonding with kinase targets .
Q. Structure-Activity Relationship (SAR) Table
| Derivative | Modification | Bioactivity (IC50, µM) |
|---|---|---|
| Parent Compound | None | 7.2 |
| Cyclohexylmethyl variant | –CH2C6H11 | 3.8 |
| C3-OH variant | Hydroxyl at C3 | 1.5 |
Q. What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, logP (predicted: 1.8), and blood-brain barrier penetration .
- MD Simulations : GROMACS or AMBER models assess stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
